molecular formula C13H12BrNO2S B1502843 Ethyl 2-(4-bromo-2-methylphenyl)thiazole-4-carboxylate CAS No. 886368-25-8

Ethyl 2-(4-bromo-2-methylphenyl)thiazole-4-carboxylate

Cat. No.: B1502843
CAS No.: 886368-25-8
M. Wt: 326.21 g/mol
InChI Key: JUFOENVERKCIMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-bromo-2-methylphenyl)thiazole-4-carboxylate is a chemical compound belonging to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This particular compound features a bromo-substituted phenyl group attached to the thiazole ring, making it a valuable intermediate in organic synthesis and potential candidate for various applications in chemistry, biology, and medicine.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-bromo-2-methylbenzaldehyde and thioamide derivatives.

  • Reaction Steps: The process involves a condensation reaction between the benzaldehyde and thioamide, followed by cyclization to form the thiazole ring.

  • Conditions: The reaction is usually carried out in the presence of a strong base, such as potassium hydroxide, and under reflux conditions to ensure complete conversion.

Industrial Production Methods:

  • Scale-Up: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.

  • Purification: The compound is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.

  • Quality Control: Rigorous quality control measures are implemented to ensure the compound meets industry standards.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding thiazole derivatives with reduced functional groups.

  • Substitution: The bromo-substituted phenyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) and amines are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Reduced thiazole derivatives.

  • Substitution Products: Cyanides and amides.

Scientific Research Applications

Ethyl 2-(4-bromo-2-methylphenyl)thiazole-4-carboxylate has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is explored for its therapeutic potential in drug development, particularly in the design of new pharmaceuticals.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-(4-bromo-2-methylphenyl)thiazole-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to enzymes or receptors involved in biological processes.

  • Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

  • Ethyl 2-(4-bromophenyl)acetate: Similar structure but lacks the thiazole ring.

  • 2-(4-Bromo-2-methylphenyl)thiazole-4-carboxylic acid: Similar core structure but different functional group.

Uniqueness: Ethyl 2-(4-bromo-2-methylphenyl)thiazole-4-carboxylate is unique due to its specific substitution pattern on the phenyl ring and the presence of the thiazole ring, which contributes to its distinct chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various fields and its potential for future applications

Properties

IUPAC Name

ethyl 2-(4-bromo-2-methylphenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2S/c1-3-17-13(16)11-7-18-12(15-11)10-5-4-9(14)6-8(10)2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFOENVERKCIMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=C(C=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672127
Record name Ethyl 2-(4-bromo-2-methylphenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886368-25-8
Record name Ethyl 2-(4-bromo-2-methylphenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-bromo-2-methylphenyl)thiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(4-bromo-2-methylphenyl)thiazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(4-bromo-2-methylphenyl)thiazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(4-bromo-2-methylphenyl)thiazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(4-bromo-2-methylphenyl)thiazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(4-bromo-2-methylphenyl)thiazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.